12-Hydroxy-16-heptadecynoic acid

Description

Contextualization as a Specialized Lipid Metabolite and Fatty Acid

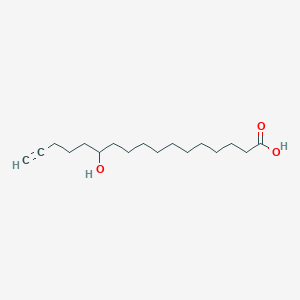

12-Hydroxy-16-heptadecynoic acid is an organic compound classified within the chemical kingdom of organic compounds. phytobank.ca It is recognized as a specialized lipid metabolite, more specifically a long-chain fatty acid, which is characterized by an aliphatic tail containing between 13 and 21 carbon atoms. phytobank.cahmdb.ca Its chemical formula is C17H30O3. biomol.comcaymanchem.comebi.ac.uk This compound belongs to the subclass of hydroxy fatty acids, indicating the presence of a hydroxyl group attached to the fatty acid chain. phytobank.calipidmaps.org

From a chemical structure standpoint, this compound is an unsaturated fatty acid, containing a terminal alkyne group, which makes it distinct from many naturally occurring fatty acids. phytobank.ca It is considered an extremely weak basic, essentially neutral, compound. phytobank.ca In the field of lipidomics, it is systematically categorized under "Fatty Acyls" and more specifically within "Fatty Acids and Conjugates". lipidmaps.org

Its significance in chemical biology stems from its function as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase. biomol.comcaymanchem.commedchemexpress.com This inhibitory action is specific, with research identifying its role in targeting prostaglandin (B15479496) ω-hydroxylase. caymanchem.commedchemexpress.com

Historical Perspectives on its Development as a Research Tool

The development of this compound as a tool for biochemical research is rooted in the study of enzyme inhibition. A pivotal 1993 study by Burger, et al., laid the groundwork for its use as a specific inhibitor. caymanchem.commedchemexpress.com This research focused on the synthesis and evaluation of both the (R)- and (S)-enantiomers of this compound as mechanism-based inhibitors of prostaglandin ω-hydroxylase. medchemexpress.com

The study demonstrated that the (S)-enantiomer, specifically 12(S)-hydroxy-16-heptadecynoic acid, is an effective inhibitor of this enzyme, with a reported Ki value of 1.8 µM. biomol.comcaymanchem.commedchemexpress.com This specificity and potency established this compound as a valuable chemical probe for investigating the pathways and functions of cytochrome P450 ω-hydroxylases, particularly in the context of prostaglandin metabolism. caymanchem.commedchemexpress.com Its utility lies in its ability to irreversibly inactivate the enzyme, allowing researchers to study the physiological and pathological consequences of reduced ω-hydroxylase activity.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C17H30O3 | biomol.comcaymanchem.comebi.ac.uk |

| Average Molecular Weight | 282.4 g/mol | biomol.comcaymanchem.com |

| Monoisotopic Molecular Weight | 282.21949 Da | phytobank.caebi.ac.uk |

| CAS Registry Number | 148019-74-3 (for 12(S) enantiomer) | biomol.comcaymanchem.com |

| Physical Form | Crystalline solid | biomol.comcaymanchem.com |

| Purity | >98% | biomol.comcaymanchem.com |

Solubility of 12(S)-hydroxy-16-heptadecynoic Acid

| Solvent | Concentration | Source |

| DMF | 50 mg/ml | biomol.comcaymanchem.com |

| DMSO | 50 mg/ml | biomol.comcaymanchem.com |

| Ethanol | 50 mg/ml | biomol.comcaymanchem.com |

| PBS (pH 7.2) | 1 mg/ml | biomol.comcaymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

12-hydroxyheptadec-16-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFCVDJQUPEEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922959 | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119427-07-5 | |

| Record name | 12-Hydroxy-16-heptadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structure Activity Relationship Investigations

Chemical Synthesis of 12-Hydroxy-16-heptadecynoic Acid and its Enantiomers

The synthesis of this compound and its individual enantiomers is crucial for investigating their specific biological activities. Researchers have developed stereospecific methods to obtain these compounds for detailed enzymatic studies. nih.gov

The generation of enantiomerically pure forms of this compound, such as the (S)-enantiomer, requires specialized asymmetric synthesis techniques. These methods ensure the precise three-dimensional arrangement of atoms, which is critical for biological specificity.

One common strategy involves the use of chiral intermediates. For instance, the synthesis of chiral alcohols is often a key step. Biocatalytic methods, such as the enantioselective microbial reduction of a corresponding keto acid, can produce chiral hydroxyl compounds with high enantiomeric excess. nih.gov Organisms like Geotrichum candidum have been used to reduce keto esters to their corresponding (S)-hydroxy esters with high yield and purity. nih.gov

For related complex fatty acids, other established chemical methods for asymmetric synthesis include the Sharpless asymmetric epoxidation of an appropriate alcohol precursor. rsc.org This method allows for the creation of a chiral epoxide, which can then be opened to form the desired chiral alcohol. Following the creation of the chiral center, the remainder of the carbon chain can be constructed using techniques like Suzuki–Miyaura coupling to yield the final product. rsc.org These established methodologies in asymmetric synthesis provide viable pathways for producing specific enantiomers like (S)-12-hydroxy-16-heptadecynoic acid.

Exploration of Structure-Activity Relationships

The biological activity of this compound as an enzyme inhibitor is intrinsically linked to its molecular structure. nih.gov Investigations into its structure-activity relationship (SAR) focus on how specific functional groups and stereochemistry influence its inhibitory potency against target enzymes like cytochrome P450 4A4, a prostaglandin (B15479496) omega-hydroxylase. nih.gov

The presence of both the hydroxyl (-OH) group and the terminal acetylenic (C≡CH) group is fundamental to the inhibitory mechanism of this compound. The acetylenic group is characteristic of mechanism-based inhibitors, also known as "suicide substrates." These inhibitors are processed by the target enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. In this case, the terminal alkyne is critical for the inactivation of the cytochrome P450 enzyme. nih.gov

The hydroxyl group's role is also significant. While its chirality is not a major determinant for enzyme specificity in this case, its presence is important for binding to the enzyme's active site. nih.gov In broader biochemical contexts, hydroxyl groups can influence a molecule's properties by participating in hydrogen bonding and can be sites for further metabolic modification. mdpi.com The specific positioning of the hydroxyl group along the fatty acid chain helps to properly orient the molecule within the enzyme's active site, facilitating the inactivation process driven by the acetylenic group.

To further understand the SAR, researchers have synthesized and tested structural analogs of this compound. A key comparison is between the two enantiomers, (S)-12-hydroxy-16-heptadecynoic acid and (R)-12-hydroxy-16-heptadecynoic acid. The (12S)-enantiomer was found to be approximately twice as active as the (12R)-enantiomer against cytochrome P450 4A4. nih.gov However, this relatively small difference suggests that the chirality of the hydroxyl group is not a primary factor for the enzyme's specificity, which may be due to the flexibility of the molecule's acyclic backbone. nih.gov

Another important analog, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid, was designed to resist metabolic breakdown through beta-oxidation. This modification makes it a more robust inhibitor for in vivo studies. This dimethyl analog also effectively inactivates the enzyme. nih.gov The inhibitory potencies of these compounds are summarized in the table below.

| Compound | Inhibitory Constant (KI) (µM) | Half-life of Inactivation (t1/2) (min) |

|---|---|---|

| (S)-12-Hydroxy-16-heptadecynoic acid | 1.8 | 0.7 |

| (R)-12-Hydroxy-16-heptadecynoic acid | 3.6 | 0.8 |

| 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid | 4.9 | 1.0 |

Data sourced from Muerhoff et al., as cited in PubMed. nih.gov

This comparative analysis demonstrates that while the core structure containing the hydroxyl and acetylenic groups is essential for activity, modifications to the stereochemistry and the alkyl chain can fine-tune the inhibitory potency and metabolic stability of the compound. nih.gov

Advanced Methodologies for Structural Analysis and Quantification

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone for the analysis of 12-Hydroxy-16-heptadecynoic acid, providing detailed information on its molecular weight and structure. When coupled with chromatographic separation, it offers a powerful platform for both identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a principal technique for analyzing hydroxy fatty acids like this compound. The process involves introducing a sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. metabolomics.se The compound is separated from other components in the mixture based on its physicochemical properties as it passes through a chromatographic column. metabolomics.senih.gov Reversed-phase columns, such as the C18 type, are commonly employed for the separation of fatty acids. metabolomics.se

The mobile phase, a solvent mixture that carries the sample through the column, typically consists of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., a mixture of acetonitrile (B52724) and methanol). jsbms.jpresearchgate.net A gradient elution program, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of a wide range of fatty acid metabolites. jsbms.jpresearchgate.net

Following separation, the eluent is directed into the mass spectrometer. High-resolution mass spectrometry variants, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are particularly valuable. nih.govimrpress.com These instruments provide highly accurate mass measurements of the molecular ions, which is critical for confirming the elemental composition of the analyte. imrpress.com For this compound, the exact monoisotopic mass is 282.21949 Da. nih.govnih.govebi.ac.uk The high mass accuracy of QTOF-MS helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography System | Typically Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced resolution and speed. metabolomics.se | Waters Acquity UPLC, Shimadzu Nexera X2 metabolomics.seresearchgate.net |

| Column | Reversed-phase columns are standard for separating fatty acids based on hydrophobicity. metabolomics.se | Acquity UPLC BEH C18 (2.1 × 150 mm, 1.7 µm) metabolomics.se |

| Mobile Phase A | Aqueous phase, often acidified to improve peak shape and ionization. | 0.1% Acetic Acid in Water jsbms.jp |

| Mobile Phase B | Organic phase for eluting hydrophobic compounds. | Acetonitrile/Methanol mixture (e.g., 4:1, v/v) or 5% Methanol in Acetonitrile metabolomics.sejsbms.jp |

| Elution | Gradient elution is used to resolve complex mixtures of lipid metabolites. jsbms.jp | Variable gradient from low to high percentage of Mobile Phase B jsbms.jpresearchgate.net |

| Mass Spectrometer | High-resolution instruments are preferred for accurate mass determination. | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (TQ) metabolomics.senih.govimrpress.com |

| Ionization Mode | Typically Electrospray Ionization (ESI) in negative ion mode for acidic compounds. | ESI- or ESI+ nih.gov |

Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural elucidation of this compound. In an MS/MS experiment, a specific ion—the precursor ion—is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal structural details. For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ at an m/z of 281.2122 or the protonated molecule [M+H]⁺ at an m/z of 283.2268. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. Cleavages often occur at chemically labile sites, such as adjacent to the hydroxyl group. nih.gov Analysis of these fragments allows researchers to pinpoint the location of functional groups along the fatty acid chain. For instance, the fragmentation of hydroxylated fatty acids often yields ions that indicate the position of the hydroxyl group. nih.govresearchgate.net

The PubChem database provides reference MS/MS spectra for the [M+H]⁺ and [M-H]⁻ ions of 12(S)-hydroxy-16-heptadecynoic acid, which are crucial for its identification. nih.gov

| Precursor Ion Type | Precursor m/z | Major Fragment Ions (m/z) |

|---|---|---|

| [M+H]⁺ | 283.2268 | 265.1, 247.2, 229.2 |

| [M-H]⁻ | 281.2122 | 263.2, 213.1, 211.2 |

Chromatographic Techniques for Separation and Purification

Effective separation and purification are prerequisites for the accurate analysis of this compound, ensuring that measurements are not confounded by isomeric or isobaric compounds. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique used for this purpose. metabolomics.se In this method, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is more polar. This compound, being a long-chain fatty acid, is relatively nonpolar and is retained on the column, separating it from more polar molecules.

For applications requiring the separation of stereoisomers, such as distinguishing between the (S) and (R) enantiomers of this compound, chiral chromatography is necessary. metabolomics.senih.gov Enantiomers have identical physicochemical properties in a non-chiral environment, making them inseparable by standard reversed-phase chromatography. metabolomics.se Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and individual quantification.

Concluding Perspectives and Future Research Directions

Elucidating the Broader Physiological and Pathophysiological Implications of Prostaglandin (B15479496) ω-Hydroxylase Inhibition

12-Hydroxy-16-heptadecynoic acid's ability to selectively inactivate cytochrome P450 4A4, a key enzyme in the ω-hydroxylation of prostaglandins (B1171923), provides a powerful method for probing the enzyme's function. nih.gov Prostaglandin ω-hydroxylases are part of the cytochrome P450 (CYP) enzyme family, specifically the CYP4A and CYP4F subfamilies, which metabolize various eicosanoids, including prostaglandins and leukotrienes. nih.govnih.gov This metabolic process is not merely a degradation pathway but a crucial control mechanism that regulates the levels and activities of these potent lipid mediators.

Prostaglandins themselves are involved in a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, blood clotting, immune responses, and smooth muscle contraction. wikipedia.orgbritannica.com By catabolizing prostaglandins, ω-hydroxylases terminate their signaling. Therefore, inhibiting this process can lead to localized increases in prostaglandin concentrations, amplifying their effects.

Future research should focus on using inhibitors like this compound to explore:

Inflammatory Diseases: The role of prostaglandin ω-hydroxylase in modulating chronic inflammatory conditions. Since inflammation can increase the expression of CYP ω-hydroxylases, understanding the downstream effects of inhibiting this enzyme in diseases like arthritis or inflammatory bowel disease is critical. nih.gov

Cardiovascular Regulation: The influence of this enzyme on blood pressure and vascular tone. Prostaglandins are potent vasodilators, and their prolonged activity due to ω-hydroxylase inhibition could have significant effects on renal blood flow and systemic blood pressure. britannica.com

Reproductive Biology: The enzyme's role in processes like menstruation and parturition, which are heavily influenced by prostaglandins. nih.gov The lung of pregnant rabbits has been a key source for purifying the enzyme, suggesting a significant role during pregnancy. nih.gov

Developing Novel Chemical Probes and Therapeutics Based on the this compound Scaffold

The structure of this compound, with its acetylenic group, serves as an excellent starting point or "scaffold" for designing new molecules. nih.gov As a mechanism-based inhibitor, it forms a covalent bond with the enzyme, leading to irreversible inactivation. medchemexpress.comnih.gov This property is highly desirable for chemical probes used to label and identify enzymes, but for therapeutics, a more nuanced approach might be needed.

Future development in this area could include:

Enhanced Specificity and Potency: Synthesizing analogs to improve affinity (lower K_i) and inactivation efficiency (lower t_1/2) for specific CYP4A or CYP4F isoforms. Research has already distinguished between the (R) and (S) enantiomers of the compound, showing that stereochemistry is a key factor in its inhibitory activity. nih.govacs.org

Improved Pharmacokinetics: Modifying the structure to enhance stability and bioavailability for in vivo studies. An example is the creation of 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid, which was designed to prevent β-oxidation, a potential metabolic route for the parent compound. nih.gov

Reversible Inhibitors: While irreversible inhibitors are excellent probes, developing reversible inhibitors based on the same scaffold could offer better control for therapeutic applications, minimizing the potential for long-term side effects.

| Compound | Target Enzyme | Inhibition Type | Inhibitory Constant (K_i) | Half-life of Inactivation (t_1/2) |

|---|---|---|---|---|

| (S)-12-Hydroxy-16-heptadecynoic acid | Prostaglandin ω-hydroxylase (CYP4A4) | Mechanism-based | 1.8 µM | Not specified in sources |

| 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid | Prostaglandin ω-hydroxylase (CYP4A4) | Mechanism-based | 4.9 µM | 1.0 min |

Investigating Potential Biosynthetic Routes or Metabolic Fates within Biological Systems

Currently, this compound is described as a synthetic molecule used for research purposes. medchemexpress.com There is little information available on whether this specific compound or structurally similar acetylenic fatty acids are produced naturally in any organism.

Key questions for future investigation include:

Natural Occurrence: Screening various biological sources, such as marine organisms or plants, which are known to produce unique fatty acid structures, for the presence of this compound or related compounds.

Metabolic Fate: Beyond the intended inactivation of prostaglandin ω-hydroxylase, understanding how the compound is otherwise metabolized, distributed, and cleared from biological systems is crucial. The synthesis of a dimethyl analog to block β-oxidation suggests that this is a likely metabolic pathway. nih.gov Further studies could use radiolabeled versions of the compound to trace its fate in vivo.

Biosynthetic Potential: If a natural source is identified, research into the enzymatic machinery responsible for its biosynthesis could uncover novel biochemical pathways and enzymes with potential applications in biotechnology.

By pursuing these research directions, the scientific community can leverage the unique properties of this compound to deepen our understanding of eicosanoid biology and pave the way for new diagnostic and therapeutic innovations.

Q & A

Q. How can researchers address variability in this compound’s stability during long-term in vitro experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.